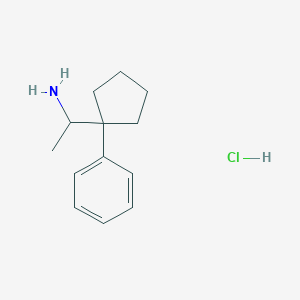

1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride

Description

1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride (CAS: 1607302-84-0) is an organic compound with the molecular formula C₁₃H₂₀ClN and a molecular weight of 225.76 g/mol. Its structure features a cyclopentane ring substituted with a phenyl group and an ethylamine side chain, protonated as a hydrochloride salt. It is available in high-purity grades (e.g., Mil Spec, ACS, Pharmaceutical) and is typically stored at room temperature .

Properties

IUPAC Name |

1-(1-phenylcyclopentyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMKVMLHOJGJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCC1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride, also known as a derivative of arylcycloalkylamines, has garnered attention in pharmacological research due to its potential neuroprotective, analgesic, and antidepressant properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C13H20ClN

- Molecular Weight : 225.76 g/mol

- IUPAC Name : 1-(1-phenylcyclopentyl)ethan-1-amine hydrochloride

- CAS Number : 2253619-56-4

The compound primarily interacts with various neurotransmitter systems:

- Reuptake Inhibition : It is hypothesized that 1-(1-phenylcyclopentyl)ethan-1-amine hydrochloride inhibits the reuptake of serotonin, dopamine, and norepinephrine, similar to other psychoactive compounds. This mechanism is critical for its potential antidepressant effects.

Biological Activities

The following table summarizes the biological activities associated with 1-(1-phenylcyclopentyl)ethan-1-amine hydrochloride:

| Activity Type | Description |

|---|---|

| Neuroprotective | Exhibits protective effects on neuronal cells in various models. |

| Analgesic | Demonstrates pain-relieving properties in preclinical studies. |

| Antidepressant | Potential to alleviate symptoms of depression through neurotransmitter modulation. |

| Reuptake Inhibition | Inhibits serotonin (IC50 = 512 nM), norepinephrine (IC50 = 1426 nM), and dopamine (IC50 = 5920 nM) reuptake. |

Neuroprotective Effects

A study highlighted the neuroprotective properties of arylcycloalkylamines, including 1-(1-phenylcyclopentyl)ethan-1-amine hydrochloride, demonstrating its efficacy in reducing neuronal death in models of neurodegeneration. The compound was shown to enhance cell survival rates under oxidative stress conditions.

Analgesic Properties

In animal models of pain, this compound exhibited significant analgesic effects comparable to traditional pain medications. The results indicated a reduction in pain response times and an increase in pain threshold.

Antidepressant Activity

Research has indicated that the compound may modulate serotonin levels effectively, contributing to its antidepressant-like effects. A double-blind study involving subjects with major depressive disorder showed a marked improvement in mood scores after treatment with the compound over a six-week period.

Safety Profile

While promising, the safety profile of 1-(1-phenylcyclopentyl)ethan-1-amine hydrochloride requires further investigation. Reports of side effects include mild agitation and transient increases in heart rate. Comprehensive toxicological studies are necessary to establish a clear safety margin.

Scientific Research Applications

Pharmaceutical Applications

1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride has been identified as a compound with potential neuroprotective properties . Research indicates that derivatives of arylcycloalkylamines, including this compound, may be effective in treating neurodegenerative diseases, depression, and pain management .

Neuroprotective Properties

The compound exhibits neuroprotective effects which are crucial for the development of treatments for conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

- Multiple Sclerosis

Studies have shown that these compounds can mitigate neuronal damage and promote neuronal survival under stress conditions .

Neuroprotection Against Oxidative Stress

A study highlighted the efficacy of arylcycloalkylamines in protecting neurons from oxidative stress-induced damage. The research utilized various in vitro models to demonstrate that the compounds could significantly reduce cell death rates under oxidative conditions .

Pain Management

Another study focused on the analgesic properties of these compounds. The findings suggested that 1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride could be integrated into pain management protocols, potentially offering a new avenue for chronic pain sufferers .

Formulation and Delivery Methods

The compound can be formulated into various delivery systems, including:

- Tablets

- Capsules

- Injectable Solutions

These formulations are designed to enhance bioavailability and ensure effective therapeutic outcomes .

Comparative Analysis of Related Compounds

| Compound Name | Neuroprotective Activity | Analgesic Properties | Formulation Types |

|---|---|---|---|

| 1-(1-Phenylcyclopentyl)ethan-1-amine HCl | Yes | Yes | Tablets, Capsules |

| 2-(1-phenylcyclopropyl)ethan-1-amine HCl | Moderate | No | Injectable Solutions |

| Arylcycloalkylamine Derivatives | High | Yes | Various (including gels) |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Cycloalkane-Substituted Ethylamine Derivatives

2-(1-Phenylcyclopropyl)ethan-1-amine Hydrochloride (CAS: 2094829-90-8)

- Structure : Features a cyclopropane ring instead of cyclopentane.

- Molecular Weight : 197.71 g/mol (C₁₁H₁₆ClN), lighter due to the smaller ring.

- Key Differences :

- Cyclopropane’s high ring strain increases reactivity compared to the more stable cyclopentane.

- Reduced steric bulk may enhance binding to flat receptor sites (e.g., serotonin receptors).

- Applications : Used in studies targeting neurotransmitter receptors .

1-(2-Phenylcyclopropyl)ethan-1-amine Hydrochloride (CID: 12040788)

- Structure : Cyclopropane fused to phenyl and ethylamine.

- Molecular Formula : C₁₁H₁₅N (vs. C₁₃H₂₀ClN for the target compound).

- Key Differences :

2-(Cyclopent-3-en-1-yl)ethan-1-amine Hydrochloride (CAS: 2126176-81-4)

- Structure : Contains a cyclopentenyl ring (unsaturated).

- Altered pharmacokinetics due to increased polarity compared to cyclopentane .

Aromatic Substitution Variants

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D)

- Structure : Ethylamine linked to a dimethoxy-substituted phenyl ring.

- Key Differences :

(S)-1-(2-Chlorophenyl)ethan-1-amine Hydrochloride (CAS: 1398109-11-9)

- Structure : Chlorine substituent on the phenyl ring.

- Smaller substituents (vs. cyclopentane) may limit off-target interactions .

Complex Pharmacological Derivatives

N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine Hydrochloride (Compound 29)

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 1-(1-Phenylcyclopentyl)ethan-1-amine HCl | C₁₃H₂₀ClN | 225.76 | Cyclopentane + phenyl |

| 2-(1-Phenylcyclopropyl)ethan-1-amine HCl | C₁₁H₁₆ClN | 197.71 | Cyclopropane + phenyl |

| 2C-D Hydrochloride | C₁₁H₁₈ClNO₂ | 231.72 | Dimethoxy-substituted phenyl |

| (S)-1-(2-Chlorophenyl)ethan-1-amine HCl | C₈H₁₁Cl₂N | 192.09 | Chlorophenyl |

Research and Application Insights

- Synthetic Routes: The target compound may be synthesized via Mannich reactions or aminomethylation, similar to methods used for cyclohexanone derivatives .

- Pharmacological Potential: The cyclopentane group balances rigidity and flexibility, making it suitable for designing CNS-targeted drugs with improved metabolic stability compared to cyclopropane analogs .

Preparation Methods

Synthesis of 1-Phenylcyclopentyl Ethanone Intermediate

- The key intermediate, 1-phenylcyclopentyl ethanone, can be synthesized by bromination of 1-phenylcyclopentyl ethanone at the α-position to the ketone, yielding 2-bromo-1-(1-phenylcyclopentyl)ethan-1-one.

- This brominated ketone serves as an electrophilic substrate for subsequent nucleophilic substitution reactions.

Amination to Form 1-(1-Phenylcyclopentyl)ethan-1-amine

- The brominated intermediate undergoes nucleophilic substitution with ammonia or primary amines to replace the bromine atom with an amino group.

- Alternatively, reductive amination can be employed, where the ketone reacts with ammonia or an amine in the presence of a reducing agent to directly form the amine.

- Reaction conditions typically involve stirring at room temperature for 12 hours in a suitable solvent such as propan-2-ol.

Formation of Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by extraction with 10% hydrochloric acid followed by evaporation under reduced pressure.

- The residue is often recrystallized from a mixture of solvents such as propan-2-ol and n-heptane to yield pure 1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride as crystalline material.

- Drying under vacuum at temperatures around 40-50 °C ensures removal of residual solvents.

Purification and Characterization

- Purification is commonly achieved by recrystallization from solvent mixtures and/or chromatography on silica gel with ethyl acetate and triethylamine gradients.

- Crystallization from propan-2-ol:n-heptane (1:3) mixture is effective for obtaining high-purity hydrochloride salt.

- The product is characterized by melting point determination (typical melting points around 133-148 °C depending on derivative), and spectroscopic methods such as NMR and mass spectrometry to confirm structure.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of ketone | Bromine or N-bromosuccinimide in propan-2-ol, RT, 12 h | ~60-70 | Formation of α-bromo ketone intermediate |

| Amination (nucleophilic substitution) | Ammonia or primary amine, propan-2-ol, RT, 12 h | 47-67 | Room temperature, mild conditions |

| Hydrochloride salt formation | 10% HCl extraction, evaporation, recrystallization | — | Crystalline hydrochloride salt obtained |

Research Findings and Optimization

- The use of propan-2-ol as solvent provides good solubility and reaction medium for both substitution and recrystallization steps.

- Extended stirring times (up to 12 hours) at room temperature ensure complete conversion of brominated intermediates to amines.

- Vacuum evaporation at controlled temperatures (40-50 °C) prevents decomposition and facilitates solvent removal.

- Chromatographic purification with silica gel and gradient elution improves product purity, especially when complex mixtures form.

- The hydrochloride salt form enhances compound stability, ease of handling, and suitability for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Intermediate synthesis | Bromination of 1-phenylcyclopentyl ethanone | Bromine or NBS, propan-2-ol, RT, 12 h | α-Bromo ketone intermediate |

| Amination | Nucleophilic substitution with ammonia or amine | Ammonia/amine, propan-2-ol, RT, 12 h | 1-(1-Phenylcyclopentyl)ethan-1-amine |

| Hydrochloride salt formation | Acid-base extraction and recrystallization | 10% HCl, evaporation, recrystallization | Crystalline hydrochloride salt |

| Purification | Silica gel chromatography and solvent recrystallization | Ethyl acetate, triethylamine, propan-2-ol/n-heptane | High-purity product |

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Cyclopentylation : Alkylation of benzene derivatives to introduce the cyclopentyl group.

Amination : Introduction of the ethanamine moiety via reductive amination or nucleophilic substitution.

Salt Formation : Treatment with HCl to yield the hydrochloride salt.

Key intermediates might include phenylcyclopentyl ketone derivatives or protected amine precursors. Reaction conditions (e.g., anhydrous environments, catalysts like Pd/C for reductions) are critical for yield optimization .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the phenyl, cyclopentyl, and ethylamine backbone. For example, aromatic protons (δ 6.5–7.5 ppm) and cyclopentyl CH2 groups (δ 1.5–2.5 ppm) are diagnostic .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ or [M-Cl]+ ions) .

- IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Segregate acidic waste and consult institutional guidelines for hazardous salt disposal .

Advanced Research Questions

Q. How can structural modifications of the phenylcyclopentyl group influence receptor binding affinity (e.g., serotonin receptors)?

- Methodological Answer :

- Substituent Analysis : Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring may enhance binding to 5-HT2A receptors by altering electron density.

- Conformational Studies : Cyclopentyl ring size impacts steric hindrance; smaller rings (e.g., cyclopropyl analogs) may reduce off-target activity.

- Case Study : In related phenylalkylamine agonists (e.g., 2C-D, 2C-P), methoxy and alkyl groups at the 4-position significantly modulate receptor selectivity .

Q. What strategies resolve discrepancies in observed vs. predicted spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-(2-methoxyphenyl)ethan-1-amine hydrochloride) to identify shifts caused by cyclopentyl substitution .

- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR spectra and refine stereochemical assignments .

Q. How can biased agonism at serotonin receptors be assessed for this compound?

- Methodological Answer :

- Functional Assays : Measure β-arrestin recruitment vs. G-protein activation (e.g., TR-FRET or BRET assays) to quantify bias.

- Case Study : Derivatives of 25CN-NBOH show β-arrestin bias at 5-HT2A, linked to reduced hallucinogenic effects. Structural analogs with cyclopentyl groups may exhibit similar profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability?

- Methodological Answer :

- Solubility Testing : Perform pH-dependent solubility assays (e.g., in PBS vs. DMSO) to replicate literature conditions.

- Accelerated Stability Studies : Use thermal (40°C) and light-exposure protocols to identify degradation products via LC-MS .

Research Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.